N-Diazoacetylglycine propylamide
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Overview
Description
N-Diazoacetylglycine propylamide is a synthetic organic compound belonging to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Diazoacetylglycine propylamide typically involves the reaction of glycine with diazoacetic acid, followed by the introduction of a propylamide group. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the formation of the diazo compound. The reaction is usually carried out at low temperatures to prevent the decomposition of the diazo group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
N-Diazoacetylglycine propylamide undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form a nitroso compound.
Reduction: The diazo group can be reduced to form an amine.
Substitution: The diazo group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and substituted diazo compounds. These products can be further utilized in various chemical processes and applications.
Scientific Research Applications
N-Diazoacetylglycine propylamide has been extensively studied for its potential applications in scientific research. Some of the key areas include:
Biology: Studied for its effects on DNA damage and repair mechanisms in mammalian cells.
Medicine: Investigated for its potential antineoplastic (anti-cancer) properties.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of N-Diazoacetylglycine propylamide involves the interaction of the diazo group with various molecular targets. The diazo group can form covalent bonds with nucleophilic sites in biomolecules, leading to the formation of stable adducts. This interaction can result in the inhibition of key enzymes and pathways, ultimately affecting cellular processes such as DNA replication and repair .
Comparison with Similar Compounds
N-Diazoacetylglycine propylamide can be compared with other diazo compounds, such as:
Azaserine (O-diazoacetyl-L-serine): Known for its antineoplastic properties.
6-Diazo-5-oxo-L-norleucine (DON): Studied for its effects on DNA damage and repair.
Compared to these compounds, this compound exhibits unique properties, such as higher potency in inducing DNA damage and repair . This makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
52819-97-3 |
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Molecular Formula |
C7H12N4O2 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
N-(2-diazoacetyl)-2-(propylamino)acetamide |
InChI |
InChI=1S/C7H12N4O2/c1-2-3-9-4-6(12)11-7(13)5-10-8/h5,9H,2-4H2,1H3,(H,11,12,13) |
InChI Key |
YLCFLVDXJGNMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(=O)NC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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